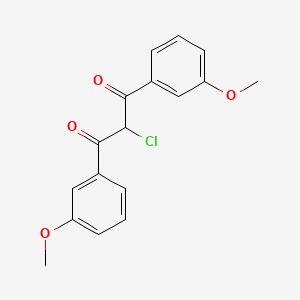
2-ethyl 4-methyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate
Vue d'ensemble
Description
2-ethyl 4-methyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate is a chemical compound that belongs to the class of thiophene carboxylates. It has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-ethyl 4-methyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and receptors involved in inflammation, pain, and tumor growth. It has also been shown to modulate the levels of various neurotransmitters involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
2-ethyl 4-methyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been found to possess antitumor, antiviral, and antibacterial properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-ethyl 4-methyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate in lab experiments include its potent pharmacological activities and its ability to modulate various biochemical pathways involved in inflammation, pain, and tumor growth. However, its limitations include its potential toxicity and its limited solubility in water, which may affect its bioavailability.
Orientations Futures
The future directions for the study of 2-ethyl 4-methyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate include the investigation of its potential use in the treatment of other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Furthermore, the development of novel formulations and delivery systems for this compound may enhance its therapeutic efficacy and reduce its potential toxicity.
Applications De Recherche Scientifique
2-ethyl 4-methyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent anti-inflammatory and analgesic activities. It has also been shown to possess antitumor, antiviral, and antibacterial properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-O-ethyl 4-O-methyl 3-methyl-5-(pyridine-4-carbonylamino)thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-4-23-16(21)12-9(2)11(15(20)22-3)14(24-12)18-13(19)10-5-7-17-8-6-10/h5-8H,4H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZZFYNAOATPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=NC=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl 4-methyl 3-methyl-5-[(pyridin-4-ylcarbonyl)amino]thiophene-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B4794171.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4794179.png)
![7-(difluoromethyl)-N-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4794193.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4794201.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B4794214.png)
![1-(3,4-dihydroxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]ethanone](/img/structure/B4794220.png)


![3-ethyl-5,6-dimethyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4794237.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B4794239.png)

![2-[(4-chlorophenoxy)methyl]-5-[4-(diphenylmethyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4794248.png)
![1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4794273.png)
